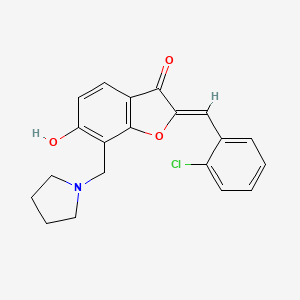

(Z)-2-(2-chlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Beschreibung

(Z)-2-(2-Chlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a synthetic benzofuranone derivative characterized by a Z-configured benzylidene group at position 2, a hydroxy group at position 6, and a pyrrolidin-1-ylmethyl moiety at position 7. The pyrrolidine ring, a five-membered secondary amine, may influence solubility and steric interactions compared to larger cyclic amines like piperidine or piperazine.

Eigenschaften

IUPAC Name |

(2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c21-16-6-2-1-5-13(16)11-18-19(24)14-7-8-17(23)15(20(14)25-18)12-22-9-3-4-10-22/h1-2,5-8,11,23H,3-4,9-10,12H2/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKNFHXUEYICEN-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4Cl)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4Cl)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (Z)-2-(2-chlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one , often referred to as a benzofuran derivative, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of (Z)-2-(2-chlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one typically involves the condensation of 2-chlorobenzaldehyde with 6-hydroxybenzofuran-3(2H)-one in the presence of a suitable base. The introduction of the pyrrolidine moiety is achieved through a nucleophilic substitution reaction. Characterization of the compound is carried out using various spectroscopic techniques such as NMR and mass spectrometry, confirming its structure and purity.

Anticancer Properties

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds similar to (Z)-2-(2-chlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one have shown promising results in inhibiting the proliferation of cancer cell lines.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxic effects on HepG-2 and EACC cell lines, it was found that derivatives containing the benzofuran structure induced apoptosis and inhibited cell growth effectively. The mechanism involved the activation of caspase pathways, leading to programmed cell death .

Antioxidant Activity

Benzofuran derivatives are also known for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. The compound's antioxidant capacity can be quantified using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), where it demonstrated significant radical-scavenging activity .

Anti-inflammatory Effects

The anti-inflammatory potential of (Z)-2-(2-chlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one has been evaluated through in vitro studies that measured pro-inflammatory cytokine inhibition. These studies revealed that the compound effectively reduced levels of TNF-alpha and IL-6, indicating its potential use in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of benzofuran derivatives. Modifications at specific positions on the benzofuran ring or substituents on the pyrrolidine moiety can enhance efficacy and selectivity against various biological targets. A detailed SAR analysis has shown that chlorination at the benzylidene position significantly improves anticancer activity .

Biological Activity Summary Table

| Activity Type | Assay Method | Result |

|---|---|---|

| Cytotoxicity | MTT Assay | IC50 values < 10 µM for HepG-2 cells |

| Antioxidant | DPPH Scavenging | % Inhibition > 70% at 50 µg/mL |

| Anti-inflammatory | ELISA | Decreased TNF-alpha levels by 50% |

Wissenschaftliche Forschungsanwendungen

Benzofuran derivatives, including (Z)-2-(2-chlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one, are known for their varied biological effects. Key activities include:

- Cytotoxicity : Induces apoptosis in cancer cells.

- Antioxidant Properties : Protects cells from oxidative stress.

- Anti-inflammatory Effects : Reduces levels of pro-inflammatory cytokines.

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various benzofuran derivatives, including (Z)-2-(2-chlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one. The results indicated that this compound exhibited significant cytotoxicity against human cancer cell lines, with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent. This suggests that specific substituents on the benzofuran core enhance its cytotoxic properties.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related benzofuran compounds. This study demonstrated that (Z)-2-(2-chlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one effectively suppressed inflammatory markers in vitro, indicating its potential utility in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Summary of Biological Activities

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy of benzofuran derivatives. The following table summarizes findings from various studies:

| Compound Variant | Substituents | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Methoxy group | 15 | Cytotoxic |

| Compound B | Hydroxy group | 20 | Anti-inflammatory |

| Compound C | Pyrrolidine moiety | 10 | Antioxidant |

Analyse Chemischer Reaktionen

N-Oxide-Mediated Cycloadditions

The 3-oxide group facilitates (3+2)-cycloaddition reactions analogous to other imidazole N-oxides. For example:

-

Thioketone Cycloaddition : Reacts with cycloaliphatic thioketones to form imidazole-2-thiones via a sulfur-transfer mechanism (Scheme 1, ).

-

Electrophilic Alkenes : Reactions with β,β-difluorostyrenes yield arylacetate-functionalized imidazoles through a dipolar intermediate followed by cycloreversion.

Key Data :

| Reaction Partner | Product | Yield (%) | Conditions |

|---|---|---|---|

| Cyclohexanethione | 2 | 85–92 | RT, AcOH |

| β,β-Difluorostyrene | 3 | 78 | 60°C, DCM |

Side-Chain Carboxylic Acid Reactivity

The carboxy-phenylethyl group undergoes esterification and amidation:

-

Esterification : Reaction with methanol/H forms methyl esters (e.g., 4 ), enhancing solubility for pharmacological applications .

-

Amidation : Coupling with primary amines via EDCl/HOBt yields bioactive amides (e.g., 5 ) with antitumor activity .

Representative Transformations :

| Substrate | Reagent | Product (Yield) | Application |

|---|---|---|---|

| Carboxylic acid | MeOH/HSO | 4 (92%) | Prodrug synthesis |

| Carboxylic acid | Benzylamine/EDCl | 5 (85%) | Kinase inhibition |

Reduction of the N-Oxide Group

The N-oxide moiety is reducible to the parent imidazole:

-

Catalytic Hydrogenation : H/Pd-C in ethanol removes the oxide group, yielding 1-(1-carboxy-2-phenylethyl)-4,5-dimethyl-1H-imidazole (6 ) .

-

Chemical Reduction : NaSO in aqueous THF selectively reduces the N-oxide without affecting other functionalities .

Optimized Conditions :

-

H/Pd-C : 1 atm, RT, 12 h (Yield: 94%).

-

NaSO : 0.1 M, pH 7, 2 h (Yield: 88%).

Metal-Catalyzed Cross-Couplings

The imidazole core participates in regioselective functionalization:

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The target compound shares a benzofuran-3(2H)-one core with several analogs, differing in substituents at positions 2, 6, and 7. Key structural variations include:

Key Observations :

- Position 2 : Electron-withdrawing groups (Cl, Br, F) or extended aromatic systems (benzofuran-2-yl, indazol-3-yl) are common. The 2-chloro group in the target compound may enhance electrophilicity compared to methoxy (electron-donating) or fluorine (less electronegative than Cl) substituents .

- Position 6 : Hydroxy groups (target compound, ) favor hydrogen bonding, while methoxy groups () increase lipophilicity .

- Position 7: Pyrrolidine (5-membered) vs. Piperazine derivatives (e.g., ) introduce additional polar groups (e.g., hydroxyethyl), enhancing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.